REACTION_CXSMILES
|
B(Br)(Br)Br.COC1C=CC(N2CC[N:16]([CH2:19][C:20]3[CH:21]=[C:22]4[NH:31][C:30](=[O:32])[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[N:23]4[CH:33]=3)CC2)=CC=1>C(Cl)Cl.CO>[O:32]=[C:30]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]2[CH:33]=[C:20]([C:19]#[N:16])[CH:21]=[C:22]2[NH:31]1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
2-[4-(4-methoxyphenyl)piperazin-1-ylmethyl]pyrrolo[1,2-a]quinazolin-5(4H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)CC=1C=C2N(C3=CC=CC=C3C(N2)=O)C1
|
Name
|
Compound 2-16
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling on ice
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in 1M sodium hydroxide aqueous solution (2.0 mL)
|
Type
|
ADDITION
|
Details
|
2M hydrochloric acid was added so that pH of the solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=2N(C3=CC=CC=C13)C=C(C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.2 mg | |
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |